3-Methylpiperidine-1-carboximidamide
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Overview
Description
3-Methylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidine-1-carboximidamide typically involves the reaction of 3-methylpiperidine with cyanamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a gas-phase ring-closure reaction. This method uses 2-methyl-1,5-pentamethylene diamine as the raw material, with a gas diluting agent as the carrier. The reaction is catalyzed by alumino silica gel and conducted at temperatures above 193°C .
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Methylpiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation pathways. This inhibition leads to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 3-Methylpiperidine-1-carboximidamide but lacks the carboximidamide group.
3-Methylpiperidine: Similar structure but without the carboximidamide group.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a valuable compound for medicinal research .
Properties
Molecular Formula |
C7H15N3 |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3/c1-6-3-2-4-10(5-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |
InChI Key |
MUIXBWMLQDSNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=N)N |
Origin of Product |
United States |
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